(1-(Cyclopentylsulfonyl)piperidin-3-yl)methanol
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Overview
Description
(1-(Cyclopentylsulfonyl)piperidin-3-yl)methanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds. The presence of the cyclopentylsulfonyl group and the hydroxyl group in the molecule imparts unique chemical properties, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Cyclopentylsulfonyl)piperidin-3-yl)methanol typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions and hydrogenation of pyridine derivatives.
Introduction of Cyclopentylsulfonyl Group: The cyclopentylsulfonyl group can be introduced through sulfonylation reactions using cyclopentylsulfonyl chloride and a suitable base.
Addition of Hydroxyl Group: The hydroxyl group can be introduced through reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-(Cyclopentylsulfonyl)piperidin-3-yl)methanol can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives using reducing agents like sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-(Cyclopentylsulfonyl)piperidin-3-yl)methanol is used as a building block for the synthesis of various complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for understanding the pharmacokinetics and pharmacodynamics of piperidine-based drugs .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects .
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, polymers, and other specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of (1-(Cyclopentylsulfonyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopentylsulfonyl group and the hydroxyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways and molecular interactions depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
(1-(Cyclopropanesulfonyl)piperidin-3-yl)methanol: Similar structure with a cyclopropyl group instead of a cyclopentyl group.
(1-(Cyclopentylmethylsulfonyl)piperidin-3-yl)methanol: Similar structure with a cyclopentylmethyl group instead of a cyclopentyl group.
Uniqueness
(1-(Cyclopentylsulfonyl)piperidin-3-yl)methanol is unique due to the presence of the cyclopentylsulfonyl group, which imparts distinct chemical properties and biological activities. The combination of the piperidine ring, cyclopentylsulfonyl group, and hydroxyl group makes it a versatile compound with diverse applications in various fields .
Properties
Molecular Formula |
C11H21NO3S |
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Molecular Weight |
247.36 g/mol |
IUPAC Name |
(1-cyclopentylsulfonylpiperidin-3-yl)methanol |
InChI |
InChI=1S/C11H21NO3S/c13-9-10-4-3-7-12(8-10)16(14,15)11-5-1-2-6-11/h10-11,13H,1-9H2 |
InChI Key |
FBWWNIJGOAQHKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)N2CCCC(C2)CO |
Origin of Product |
United States |
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